molecular formula C18H20O B14460656 Allyl p-cumylphenyl ether CAS No. 68443-36-7

Allyl p-cumylphenyl ether

Cat. No.: B14460656
CAS No.: 68443-36-7
M. Wt: 252.3 g/mol
InChI Key: AFERVIBWARYXAW-UHFFFAOYSA-N
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Description

Allyl p-cumylphenyl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which combines an allyl group with a p-cumylphenyl group, making it a subject of various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl p-cumylphenyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion is typically prepared by reacting p-cumylphenol with a strong base such as sodium hydride (NaH). The resulting alkoxide ion then reacts with allyl bromide to form the desired ether .

Industrial Production Methods: Industrial production of ethers, including this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Chemical Reactions Analysis

Types of Reactions: Allyl p-cumylphenyl ether undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH_4) in an ether solvent.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated ethers.

Scientific Research Applications

Allyl p-cumylphenyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allyl p-cumylphenyl ether primarily involves the Claisen rearrangement. This reaction is a [3,3]-sigmatropic rearrangement that involves the migration of an allyl group from the oxygen atom to the ortho position of the aromatic ring. The reaction proceeds through a concerted mechanism involving a cyclic transition state, resulting in the formation of a new carbon-carbon bond and the breaking of the carbon-oxygen bond .

Comparison with Similar Compounds

    Allyl phenyl ether: Similar in structure but lacks the p-cumyl group.

    Allyl vinyl ether: Undergoes similar Claisen rearrangement reactions.

    Phenyl allyl ether: Another ether with similar reactivity but different substituents.

Uniqueness: Allyl p-cumylphenyl ether is unique due to the presence of the p-cumyl group, which can influence its reactivity and the types of products formed during chemical reactions. This structural feature distinguishes it from other similar ethers and can lead to different applications and properties .

Properties

CAS No.

68443-36-7

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-(2-phenylpropan-2-yl)-4-prop-2-enoxybenzene

InChI

InChI=1S/C18H20O/c1-4-14-19-17-12-10-16(11-13-17)18(2,3)15-8-6-5-7-9-15/h4-13H,1,14H2,2-3H3

InChI Key

AFERVIBWARYXAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC=C

Origin of Product

United States

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